2-Undecyl-1H-imidazole
Overview
Description
2-Undecyl-1H-imidazole is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The undecyl substitution refers to an alkyl chain of eleven carbon atoms attached to the imidazole ring, which can significantly alter the compound's physical and chemical properties, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives, including those with long-chain alkyl substitutions like 2-undecyl-1H-imidazole, can be achieved through various methods. For instance, alpha,beta-unsaturated 2-acyl imidazoles have been synthesized and used as dienophiles in DNA-based catalytic asymmetric Diels-Alder reactions in water, yielding products with high diastereoselectivities and enantioselectivities . Although the paper does not directly discuss the synthesis of 2-undecyl-1H-imidazole, the methods described could potentially be adapted for its synthesis by incorporating an undecyl chain into the 2-acyl imidazole precursor.
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 2-undecyl-1H-imidazole, can be analyzed using computational methods such as MM2 forcefield program and AM1 quantum chemical calculations. These methods can provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electron density distribution within the imidazole ring . Such structural parameters are crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Imidazole and its derivatives participate in a variety of chemical reactions. The paper on undecyl substitution in imidazole suggests that the presence of the undecyl chain can enhance the inhibitory effect of imidazole on copper corrosion in acidic chloride media . This indicates that the alkyl chain may influence the chemical reactivity of the imidazole ring, particularly in its role as an anodic inhibitor. Additionally, imidazole-2-thiones, which are structurally related to imidazole, undergo nucleophilic addition to acetylenes and alkenes, as well as alkylation, acylation, and interaction with carbonyl halides . These reactions could potentially be relevant to 2-undecyl-1H-imidazole, depending on the presence of a thione group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-undecyl-1H-imidazole are influenced by both the imidazole ring and the undecyl substituent. The imidazole ring is known for its aromaticity and electron-rich nature, which can affect the molecule's stability and reactivity. The undecyl chain, being a long hydrophobic alkyl group, can impart lipophilic characteristics to the molecule, affecting its solubility and interaction with other molecules, such as in the inhibition of copper corrosion . The combination of these features makes 2-undecyl-1H-imidazole a compound of interest in various chemical applications, including catalysis and material science.
Scientific Research Applications
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Medicine and Pharmacology
- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
- The methods of application or experimental procedures in this field often involve chemical synthesis, where imidazole derivatives are synthesized by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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Agriculture
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Synthetic Chemistry and Industry
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Dyes for Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
Safety And Hazards
2-Undecyl-1H-imidazole causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 2-Undecyl-1H-imidazole, is of strategic importance .
properties
IUPAC Name |
2-undecyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEASVZEQBICSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066114 | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecyl-1H-imidazole | |
CAS RN |
16731-68-3 | |
Record name | 2-Undecylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16731-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-undecyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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